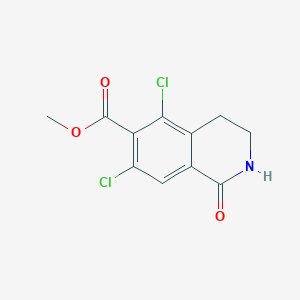![molecular formula C21H18O B13990184 Benz[a]anthracene-5-methanol, 7,12-dimethyl- CAS No. 34698-68-5](/img/structure/B13990184.png)
Benz[a]anthracene-5-methanol, 7,12-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz[a]anthracene-5-methanol, 7,12-dimethyl- is a polycyclic aromatic hydrocarbon. It is a derivative of benz[a]anthracene, characterized by the presence of methanol and two methyl groups at the 7 and 12 positions. This compound is known for its carcinogenic properties and is often used in scientific research to study cancer mechanisms and other biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benz[a]anthracene-5-methanol, 7,12-dimethyl- typically involves the alkylation of benz[a]anthracene. One common method is the Friedel-Crafts alkylation, where benz[a]anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Benz[a]anthracene-5-methanol, 7,12-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones and hydroxy derivatives.
Reduction: Dihydrobenz[a]anthracene derivatives.
Substitution: Various alkylated and acylated products.
Aplicaciones Científicas De Investigación
Benz[a]anthracene-5-methanol, 7,12-dimethyl- is widely used in scientific research due to its carcinogenic properties. It serves as a model compound to study:
Cancer Mechanisms: Used to induce tumors in laboratory animals to study the initiation and progression of cancer.
Toxicology: Helps in understanding the toxic effects of polycyclic aromatic hydrocarbons.
Environmental Studies: Used to study the impact of pollutants on the environment and living organisms.
Mecanismo De Acción
The carcinogenic effects of Benz[a]anthracene-5-methanol, 7,12-dimethyl- are primarily due to its ability to form DNA adducts. The compound undergoes metabolic activation to form reactive intermediates that bind to DNA, causing mutations and initiating carcinogenesis. The primary molecular targets include the cytochrome P450 enzymes, which facilitate its metabolic activation .
Comparación Con Compuestos Similares
Similar Compounds
- Benz[a]anthracene
- Benzo[a]pyrene
- Chrysene
Uniqueness
Benz[a]anthracene-5-methanol, 7,12-dimethyl- is unique due to the presence of methanol and two methyl groups, which influence its chemical reactivity and biological activity. Compared to other polycyclic aromatic hydrocarbons, it has distinct metabolic pathways and forms specific DNA adducts that are crucial for studying carcinogenesis .
Propiedades
Número CAS |
34698-68-5 |
|---|---|
Fórmula molecular |
C21H18O |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
(7,12-dimethylbenzo[a]anthracen-5-yl)methanol |
InChI |
InChI=1S/C21H18O/c1-13-16-7-3-4-8-17(16)14(2)21-19-10-6-5-9-18(19)15(12-22)11-20(13)21/h3-11,22H,12H2,1-2H3 |
Clave InChI |
RRHBLJOZQYJMCR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C3=CC=CC=C3C2=C(C4=CC=CC=C14)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-chloro-phenyl]methylideneamino]-4-chloro-benzamide](/img/structure/B13990116.png)

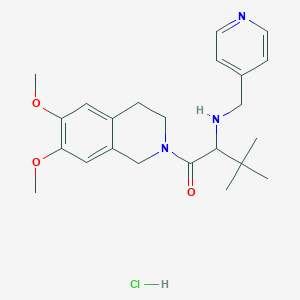
![3-[2-(3-Nitrophenoxy)ethoxy]aniline](/img/structure/B13990132.png)
![1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B13990133.png)


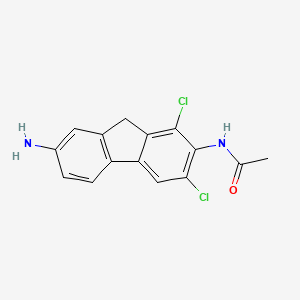
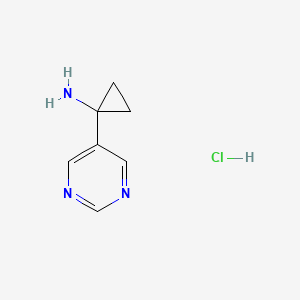
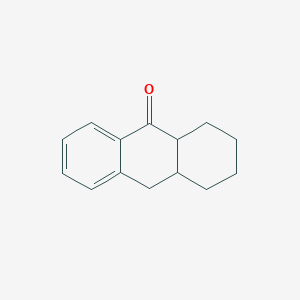
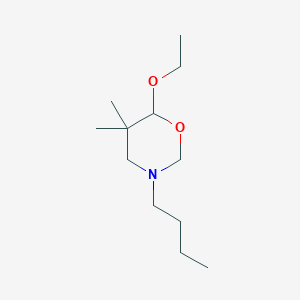
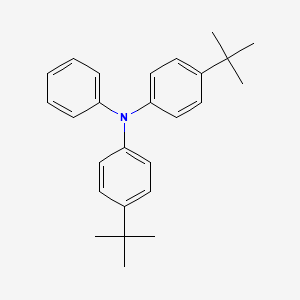
![(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B13990188.png)
